N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide
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Overview
Description
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyridine ring, a sulfonamide group, and a methoxypyrrolidine moiety. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been known to exhibit various biological activities .
Action Environment
Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-nitropyridine with a suitable sulfonamide precursor under basic conditions, followed by reduction and subsequent functionalization to introduce the methoxypyrrolidine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-{5-[4-(4-Methylpiperazin-1-YL)phenyl]-1H-pyrrolo[2,3-B]pyridin-3-YL}nicotinamide: This compound shares structural similarities with N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]pyridine-3-sulfonamide, particularly in the presence of a pyridine ring and a sulfonamide group.
4-[(3-Methylphenyl)amino]pyridine-3-sulfonamide: Another similar compound with a pyridine ring and sulfonamide moiety.
Uniqueness
This compound is unique due to the presence of the methoxypyrrolidine moiety, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-22-15-8-10-19(12-15)14-6-4-13(5-7-14)18-23(20,21)16-3-2-9-17-11-16/h2-7,9,11,15,18H,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEHUBQJZNXCAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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